2-Propen-1-amine, 3-(4-bromophenyl)-

Übersicht

Beschreibung

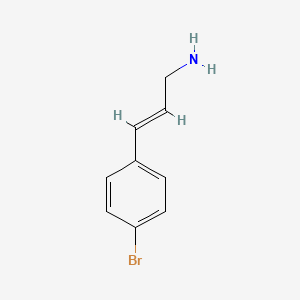

2-Propen-1-amine, 3-(4-bromophenyl)- is an organic compound characterized by the presence of a bromophenyl group attached to a propenamine backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-amine, 3-(4-bromophenyl)- can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

2-Propen-1-amine, 3-(4-bromophenyl)- undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Antidepressant Activity

Zimeldine was initially marketed as an antidepressant in the early 1980s. It belongs to the class of selective serotonin reuptake inhibitors (SSRIs). However, it was withdrawn from the market due to serious side effects, including the risk of Guillain-Barré syndrome. Despite its withdrawal, studies have continued to explore its mechanism of action and potential for treating mood disorders with a focus on minimizing adverse effects .

Neuropharmacological Studies

Research has indicated that Zimeldine may have neuroprotective properties. Studies have demonstrated that it can modulate neurotransmitter systems beyond serotonin, including dopamine and norepinephrine pathways. This suggests potential applications in neurodegenerative diseases where these systems are disrupted .

Synthesis and Derivatives

The synthesis of 2-Propen-1-amine, 3-(4-bromophenyl)- has been explored extensively. Various derivatives have been created to enhance its pharmacological properties or reduce toxicity. For instance, modifications to the bromophenyl group have shown varying degrees of activity against different biological targets .

Antibacterial Properties

Recent studies have investigated the antibacterial activity of Zimeldine and its derivatives against various pathogens. Preliminary findings suggest that certain modifications can enhance its efficacy against Gram-positive bacteria such as Staphylococcus aureus . This opens avenues for developing new antimicrobial agents based on the Zimeldine scaffold.

Anti-inflammatory Effects

Research has also pointed towards anti-inflammatory properties associated with Zimeldine. Investigations into its mechanism have revealed that it may inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory conditions .

Polymer Chemistry

In material science, Zimeldine's unique structure allows it to be incorporated into polymer matrices for enhanced properties. Its ability to form stable complexes with various polymers has been studied for applications in drug delivery systems and smart materials .

Case Studies

Wirkmechanismus

The mechanism of action of 2-Propen-1-amine, 3-(4-bromophenyl)- involves its interaction with molecular targets such as enzymes and receptors. For example, it has been studied as an inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, potentially offering therapeutic benefits in conditions such as Alzheimer’s disease.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Allylamine: Another compound with a similar propenamine backbone but without the bromophenyl group.

Indole derivatives: Compounds with similar biological activities and potential therapeutic applications.

Uniqueness

2-Propen-1-amine, 3-(4-bromophenyl)- is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties

Biologische Aktivität

2-Propen-1-amine, 3-(4-bromophenyl)-, also known as BBAP, is a compound of significant interest due to its biological activities, particularly its antimycobacterial properties. This article summarizes its biological activity, including relevant research findings, case studies, and data tables that illustrate its pharmacological potential.

Chemical Structure and Properties

BBAP is characterized by the following chemical structure:

- Chemical Formula : C₁₃H₁₃BrN

- Molecular Weight : 256.15 g/mol

The compound features a propenyl group attached to a bromophenyl moiety, contributing to its lipophilicity and potential biological interactions.

Antimycobacterial Activity

Recent studies have demonstrated that BBAP exhibits significant antimycobacterial activity against Mycobacterium tuberculosis (M. tuberculosis). The minimum inhibitory concentration (MIC) for BBAP was found to be:

- Free Form : 8 μM

- Liposomal Formulation : 25 μM

These results indicate that BBAP can effectively inhibit the growth of M. tuberculosis in vitro, highlighting its potential as a therapeutic agent against tuberculosis .

Cytotoxicity and Selectivity Index

BBAP's efficacy must be balanced with its cytotoxicity. The cytotoxic effects were evaluated using J774 macrophages, revealing the following IC50 values:

- Free BBAP : 27 μM

- Liposomal BBAP : 165 μM

The selectivity index (SI), calculated as , was found to be:

- Free BBAP : 3.4

- Liposomal BBAP : 6.6

This indicates that the liposomal formulation of BBAP reduces cytotoxicity while maintaining antimycobacterial activity .

Inclusion Complexes with β-Cyclodextrin

To enhance the solubility and reduce cytotoxicity of BBAP, inclusion complexes with β-cyclodextrin (β-CD) were formed. The interaction between BBAP and β-CD was characterized by several techniques:

- Molecular Mechanics Calculations : Indicated stable complex formation.

- Differential Thermal Analysis (DTA) : Showed changes in thermal properties upon complexation.

The formation of these complexes is expected to improve the pharmacokinetic profile of BBAP .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of BBAP to various biological targets. These studies suggest that BBAP can interact favorably with proteins involved in mycobacterial metabolism and replication. The results from docking simulations indicate promising interactions that could lead to further therapeutic developments .

Case Studies and Research Findings

- Antimycobacterial Efficacy :

- Cytotoxicity Assessment :

- Inclusion Complex Characterization :

Eigenschaften

IUPAC Name |

(E)-3-(4-bromophenyl)prop-2-en-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c10-9-5-3-8(4-6-9)2-1-7-11/h1-6H,7,11H2/b2-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJRCYLHKDBOJSD-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CCN)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/CN)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.